1-[(4-butylphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-di(1H-pyrazol-4-yl)benzene , is a chemical compound with the following properties:
Chemical Formula: CHN
Molecular Weight: 210.2346 g/mol
Density: 1.289 g/cm³ (predicted)
Melting Point: >360 °C (sublimation)
Boiling Point: 578.0 °C
Preparation Methods
The synthetic routes for this compound involve boronic esters. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation is less explored. recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method allows for formal anti-Markovnikov alkene hydromethylation, which was previously unknown. The protocol has been applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Chemical Reactions Analysis
The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions would vary based on the reaction type.
Scientific Research Applications
1-[(4-butylphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine finds applications in:
Chemistry: As a building block in organic synthesis.
Biology: Potential use in drug discovery due to its unique structure.
Medicine: Investigated for pharmacological effects.
Industry: May have applications in materials science or catalysis.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
Remember that scientific knowledge evolves, so staying up-to-date with the latest research is essential
Properties
Molecular Formula |
C19H28N4O4S2 |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
1-(4-butylphenyl)sulfonyl-4-(1-ethylpyrazol-4-yl)sulfonylpiperazine |
InChI |
InChI=1S/C19H28N4O4S2/c1-3-5-6-17-7-9-18(10-8-17)28(24,25)22-11-13-23(14-12-22)29(26,27)19-15-20-21(4-2)16-19/h7-10,15-16H,3-6,11-14H2,1-2H3 |
InChI Key |
OWOJECWLCYFBFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CN(N=C3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.